molecular formula C13H19NO2 B1372527 (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1019538-81-8

(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B1372527
CAS No.: 1019538-81-8
M. Wt: 221.29 g/mol
InChI Key: TUIICDCIJXSLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a cyclopropylmethyl group and a 2,4-dimethoxyphenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2,4-dimethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine: Unique due to the presence of both cyclopropylmethyl and 2,4-dimethoxyphenylmethyl groups.

    (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.

    (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)propyl]amine: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-11(13(7-12)16-2)9-14-8-10-3-4-10/h5-7,10,14H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIICDCIJXSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 4
Reactant of Route 4
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 6
Reactant of Route 6
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.